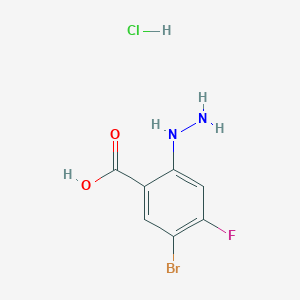
(2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: (2R)-2-acetoxy-2-phenyl-acetic acid and (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, each contributing to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves multiple steps, starting with the preparation of the individual components. The (2R)-2-acetoxy-2-phenyl-acetic acid can be synthesized through esterification of (2R)-2-phenylacetic acid with acetic anhydride under acidic conditions. The (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can be prepared by the reduction of the corresponding ketone followed by benzylation of the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-phenylacetic acid: Shares the phenylacetic acid moiety but lacks the acetoxy group.
(3R,4R)-1-benzyl-4-aminopiperidine: Similar piperidine structure but without the benzylamino group.
Uniqueness
The uniqueness of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C29H34N2O5 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(2R)-2-acetyloxy-2-phenylacetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O.C10H10O4/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-10,18-20,22H,11-15H2;2-6,9H,1H3,(H,12,13)/t18-,19-;9-/m11/s1 |
Clave InChI |
JLVAXYQSPURDON-WEIRHIGXSA-N |
SMILES isomérico |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O.C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)



![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)




